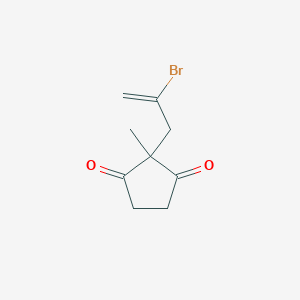
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is an organic compound characterized by the presence of a brominated allyl group attached to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione typically involves the bromination of an allyl group followed by cyclization. One common method involves the reaction of 2-methylcyclopentane-1,3-dione with 2-bromopropene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
科学的研究の応用
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione involves its interaction with various molecular targets. The brominated allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Bromoprop-2-en-1-yl)benzene
- 2-(2-Bromoprop-2-en-1-yl)propane
- 2-(2-Bromoprop-2-en-1-yl)cyclohexane
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is unique due to its combination of a brominated allyl group and a cyclopentane ring. This structure imparts specific reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of products further distinguishes it from similar compounds.
特性
CAS番号 |
138768-13-5 |
|---|---|
分子式 |
C9H11BrO2 |
分子量 |
231.09 g/mol |
IUPAC名 |
2-(2-bromoprop-2-enyl)-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H11BrO2/c1-6(10)5-9(2)7(11)3-4-8(9)12/h1,3-5H2,2H3 |
InChIキー |
GHKUZRREDQDVGH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC1=O)CC(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


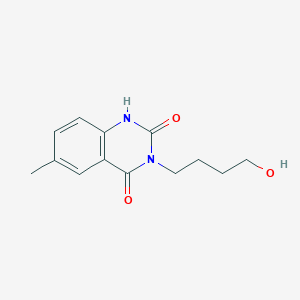
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
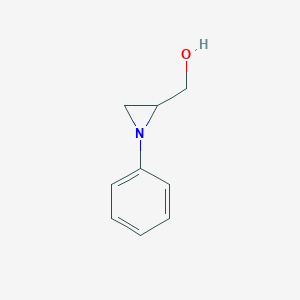
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
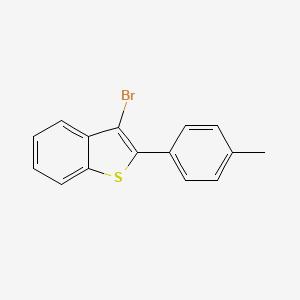
![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
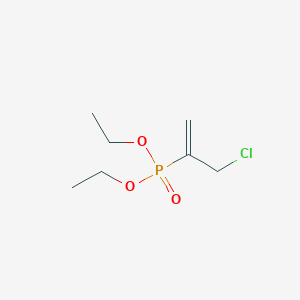
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
